![molecular formula C21H22N4O6 B2855896 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione CAS No. 2034513-93-2](/img/structure/B2855896.png)
7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione
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Description
7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H22N4O6 and its molecular weight is 426.429. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Quinazoline derivatives, including compounds structurally related to 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione, have been extensively studied for their synthesis and characterization. For instance, the synthesis of Terazosin hydrochloride, a derivative from a similar structural family, involves starting from 2-chloro-6, 7-dimethoxy–quinazoline-4-amine and proceeds through various environmental conditions to produce derivatives with notable antibacterial activity against a range of bacteria (Kumar, Kumar, & Mazumdar, 2021).
Antibacterial Activity
Quinazoline derivatives have been recognized for their antibacterial properties. The study by Kumar et al. (2021) demonstrated the antibacterial efficacy of Terazosin derivatives against multiple bacterial strains, showing potential for therapeutic applications. The derivatives exhibited maximum zone of inhibition at concentrations of 100µg and 200µg, indicating potent antibacterial activity compared with the standard drug ciprofloxacin (Kumar, Kumar, & Mazumdar, 2021).
Antimicrobial and Antifungal Activities
Quinazoline derivatives are also explored for their antimicrobial and antifungal activities. Various substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones demonstrated promising antibacterial and antifungal activities, highlighting the versatility of quinazoline derivatives in addressing different microbial threats (Vidule, 2011).
properties
IUPAC Name |
7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6/c1-30-12-10-25-19(27)15-5-4-14(13-16(15)22-21(25)29)18(26)23-6-8-24(9-7-23)20(28)17-3-2-11-31-17/h2-5,11,13H,6-10,12H2,1H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLSATAPERXDIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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